Salidroside

Overview

Description

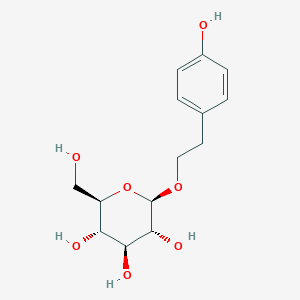

Salidroside (C₁₄H₂₀O₇), a phenol glycoside (p-hydroxyphenethyl-β-D-glucoside), is the primary bioactive compound in Rhodiola species. It exhibits diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, antihypoxic, and neuroprotective effects . This compound modulates critical pathways such as PI3K/Akt/mTOR, AMPK, and Nrf2/HO-1, contributing to its therapeutic versatility .

Preparation Methods

Extraction Techniques for Salidroside

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction leverages electromagnetic radiation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. In the method described by CN101974045A , Rhodiola crenulata roots are mixed with water and subjected to microwave irradiation at 60–80°C for 10–30 minutes . Post-extraction, the concentrate undergoes dual alcohol precipitation (60% and 80% ethanol) to remove polysaccharides and proteins, followed by macroporous resin chromatography (e.g., D101 resin) for final purification . This approach achieves a this compound yield of 2.8–3.2% with a purity exceeding 90% .

Advantages :

-

High efficiency : 8–10× faster than conventional reflux methods .

-

Low energy consumption : 30–50% reduction in solvent usage compared to Soxhlet extraction .

Infrared-Assisted Extraction (IRAE) with Ionic Liquids

The 2015 study by Li et al. introduced tetrabutylphosphonium hydroxide (TBPH), a cellulose-dissolving ionic liquid, paired with infrared irradiation for rapid this compound extraction . Optimal conditions (8 minutes at 70°C) yielded 15.41–38.65% higher this compound compared to methanol- or ethanol-based methods . Infrared heating facilitates uniform thermal distribution, while TBPH disrupts cellulose-encapsulated this compound in plant matrices .

Table 1: Comparative Performance of Extraction Methods

| Method | Time | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| MAE (CN101974045A) | 30 min | 70°C | 3.2 | 92 |

| IRAE-TBPH | 8 min | 70°C | 4.7 | 89 |

| Enzyme-Assisted | 2 h | 50°C | 2.5 | 85 |

Enzyme-Assisted Extraction

CN104173416A combines bio-enzymatic pretreatment (cellulase and pectinase) with microwave extraction to hydrolyze Rhodiola rosea cell walls . Enzymolysis at 50°C for 2 hours increases this compound accessibility, followed by macroporous resin (AB-8) purification and crystallization . This method reduces protein impurities by 40% compared to non-enzymatic approaches .

Chemical Synthesis of this compound

Lewis Acid-Catalyzed Glycosylation

The synthetic route in CN102304157B involves tyrosol acylation, glycosylation, and deprotection . Key steps include:

-

Acylation : Tyrosol reacts with acetic anhydride to form 2-(4-acetoxyphenyl)ethyl acetate.

-

Glycosylation : The acylated tyrosol undergoes glycosylation with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide under BF₃·Et₂O catalysis .

-

Deprotection : Alkaline hydrolysis (NaOH/MeOH) removes acetyl groups, yielding this compound with >95% purity .

Advantages :

Alternative Synthetic Pathways

Recent studies explore enzymatic glycosylation using UDP-glucosyltransferases, though industrial adoption remains limited due to high enzyme costs .

Purification and Isolation Strategies

Macroporous Resin Chromatography

D101 and AB-8 resins are widely used for this compound enrichment. Ethanol gradients (10–50%) elute impurities, while 70–80% ethanol recovers this compound . Dynamic adsorption capacities range from 12–15 mg/g resin .

Crystallization

Crude this compound is dissolved in hot ethanol (80°C) and cooled to 4°C for crystallization, achieving 98% purity after two cycles .

Industrial and Environmental Considerations

Scalability and Cost Analysis

Chemical Reactions Analysis

Salidroside undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives with distinct properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

Scientific Research Applications

Neuroprotective Effects

Salidroside exhibits significant neuroprotective properties, making it a potential candidate for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injuries.

- Mechanism of Action : this compound enhances neuronal survival by modulating oxidative stress and inflammation. It activates the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway, which is crucial for neuronal protection against excitotoxicity and apoptosis .

- Case Studies : Research indicates that this compound can improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta levels and enhancing synaptic plasticity . In Parkinson's models, it has been shown to protect dopaminergic neurons from degeneration .

Cardioprotective Properties

This compound demonstrates cardioprotective effects, particularly in ischemic heart conditions.

- Mechanism of Action : It reduces myocardial injury by inhibiting oxidative stress and inflammation through the activation of antioxidant enzymes and the PI3K/Akt signaling pathway .

- Research Findings : In studies involving H9c2 cardiomyocytes exposed to oxidative stress, this compound significantly decreased lactate dehydrogenase release and malondialdehyde levels while increasing superoxide dismutase activity . Additionally, it has shown promise in improving cardiac function in animal models of myocardial infarction .

Anti-inflammatory and Antioxidant Effects

This compound possesses notable anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in various conditions.

- Applications : It has been studied for its ability to alleviate symptoms in conditions like diabetic neuropathy and chronic inflammatory diseases . this compound inhibits the nuclear factor kappa B (NF-kB) pathway, reducing the production of pro-inflammatory cytokines .

- Clinical Relevance : In a study on diabetic neuropathic pain, this compound administration led to significant reductions in pain scores and inflammatory markers, suggesting its efficacy as an adjunct therapy for pain management .

Anti-cancer Potential

Emerging evidence suggests that this compound may have anti-cancer properties.

- Mechanism of Action : this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It affects multiple signaling pathways involved in tumor growth and metastasis .

- Research Findings : Studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro and reduce tumor size in animal models by modulating key pathways such as AMPK/mTOR .

Applications in Spinal Cord Injury

Recent research highlights this compound's potential in treating spinal cord injuries.

- Mechanism of Action : this compound promotes axonal regeneration and myelin repair while suppressing glial scar formation. It enhances the migration of neural stem cells to injury sites, facilitating recovery .

- Case Studies : In murine models of spinal cord injury, treatment with this compound improved functional recovery and reduced neurotoxic astrocyte activation .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Modulates oxidative stress; activates PI3K/Akt pathway | Reduces amyloid-beta levels; protects neurons |

| Cardioprotection | Inhibits oxidative stress; enhances antioxidant enzymes | Improves cardiac function post-myocardial infarction |

| Anti-inflammatory | Inhibits NF-kB pathway; reduces cytokine production | Alleviates pain in diabetic neuropathy |

| Anti-cancer | Induces apoptosis; inhibits cell proliferation | Reduces tumor size in animal models |

| Spinal Cord Injury | Promotes axonal regeneration; enhances neural stem cell migration | Improves recovery post-injury |

Mechanism of Action

Salidroside is often compared with other compounds found in Rhodiola rosea, such as rosavin and tyrosol . While all these compounds exhibit biological activities, this compound is unique due to its higher bioavailability and water solubility . Additionally, this compound has been shown to be more active than rosavin in certain pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Tyrosol

- Structural Relationship : Tyrosol (C₈H₁₀O₂) is the aglycone precursor of salidroside, formed via glycosylation .

- Functional Differences :

- While both compounds exhibit antioxidant and anti-inflammatory properties, this compound demonstrates superior efficacy in neuroprotection and cancer therapy. For example, this compound inhibits PI3K/Akt/mTOR pathways in colorectal cancer cells, whereas tyrosol primarily acts via NF-κB suppression .

- In yeast engineering, this compound production (2.4 g/L) significantly exceeded tyrosol (1.3 g/L) when biosynthetic pathways were optimized .

Rosavin

- Structural and Source Differences: Rosavin, a cinnamyl alcohol glycoside, is another marker compound in Rhodiola extracts but structurally distinct from this compound .

- Functional Comparison :

- In commercial Rhodiola extracts, this compound content (2.5–3.0%) correlates with antidepressant and adaptogenic effects, while rosavin (3.5-fold higher in some extracts) may enhance osteoblast differentiation .

- This compound’s broader therapeutic range (e.g., antihypoxia, glucose-lowering) contrasts with rosavin’s narrower applications in bone health .

Acteoside

- Structural Similarity: Both acteoside and this compound are phenylethanoid glycosides. However, acteoside contains additional caffeic acid and rhamnose moieties .

- Stability and Bioactivity :

- Acteoside degrades faster under environmental stress, producing multiple inactive byproducts, whereas this compound retains partial activity post-degradation .

- This compound’s superior mitochondrial protection and antihypoxic effects make it more effective in ischemia-reperfusion injury models compared to acteoside .

Nigerose

- Functional Overlap : Both compounds enhance cryopreservation of red blood cells (RBCs) and leukemia cells at 200–300 μM .

- Mechanistic Divergence :

Comparative Pharmacological Data

Biological Activity

Salidroside, a phenolic glycoside derived from the Rhodiola rosea plant, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer properties. We will also present data tables summarizing key research findings and case studies that illustrate its therapeutic potential.

1. Neuroprotective Effects

This compound exhibits notable neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanisms of Action:

- Oxidative Stress Reduction: this compound has been shown to decrease reactive oxygen species (ROS) accumulation and enhance antioxidant enzyme activities in neuronal cells. For instance, in Aβ25–35-induced SH-SY5Y cells, this compound reduced cytotoxicity and malondialdehyde levels in a dose-dependent manner .

- Calcium Homeostasis: It inhibits excessive calcium influx in PC12 cells exposed to glutamate, protecting against excitotoxic damage .

- Signaling Pathways: this compound activates the PI3K/Akt/mTOR signaling pathway, which is crucial for neuronal survival and function .

Case Study:

In a study involving an MPTP-induced Parkinson's disease mouse model, this compound administration improved behavioral outcomes and reduced neuronal loss by modulating monoamine levels and activating neuroprotective pathways .

2. Cardioprotective Effects

This compound demonstrates protective effects on cardiovascular health through its antioxidant properties and ability to modulate various signaling pathways.

Mechanisms of Action:

- Oxidative Stress Mitigation: In H9c2 cardiomyocytes treated with hydrogen peroxide (H2O2), this compound reduced lactate dehydrogenase (LDH) release and increased superoxide dismutase (SOD) activity, indicating a protective effect against oxidative damage .

- Apoptosis Inhibition: this compound has been found to inhibit apoptosis in cardiomyocytes by regulating calcium levels and lipid peroxidation processes .

Data Table 1: Cardioprotective Effects of this compound

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Zhang et al. (2022) | H9c2 Cells | 10−6 to 10−4 mol/L | Reduced LDH release; increased SOD activity |

| Liu et al. (2023) | Rat Model | 10 mg/kg | Improved cardiac function; reduced oxidative stress markers |

3. Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects that may be beneficial in conditions characterized by chronic inflammation.

Mechanisms of Action:

- Cytokine Modulation: this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models .

- Fibrosis Inhibition: In hepatic fibrosis models, this compound reduced extracellular matrix production and inhibited hepatic stellate cell activation through the TGF-β1/Smad3 signaling pathway .

Data Table 2: Anti-Inflammatory Effects of this compound

| Study | Model | Concentration | Key Findings |

|---|---|---|---|

| Wang et al. (2022) | Hepatic Stellate Cells | 10−5 mol/L | Inhibited CXCL16-induced migration; reduced fibrosis markers |

| Chen et al. (2023) | Inflammatory Models | Various | Decreased TNF-α and IL-6 levels |

4. Anti-Cancer Activity

Emerging evidence suggests that this compound may possess anti-cancer properties through various mechanisms.

Mechanisms of Action:

- Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in cancer cells, particularly in breast cancer models .

- Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Case Study:

In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells by inducing apoptosis and reducing tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Salidroside in pharmaceutical preparations?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound. Key parameters include a retention time of ~36.262 minutes, tailing factor ≤1.035, and theoretical plate numbers >45,724 to ensure peak symmetry and resolution. Linear calibration curves (r > 0.999) should be validated across expected concentration ranges .

Q. What are the standard in vivo models for evaluating this compound's neuroprotective effects?

Common models include:

- Traumatic brain injury (TBI) : Mice subjected to controlled cortical impact injury, with behavioral outcomes (e.g., modified Neurological Severity Score) and histological analysis (e.g., neuronal apoptosis via cleaved caspase-3 levels) .

- Experimental autoimmune encephalomyelitis (EAE) : Mice treated with this compound (e.g., 20–50 mg/kg) to assess mitochondrial apoptosis pathways (Bcl-2/Bax ratio) and inflammatory cytokine reduction .

Q. Which statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- ANOVA with post hoc tests (e.g., Duncan’s multiple range test) for comparing multiple dose groups.

- Student’s t-test for pairwise comparisons (e.g., control vs. treated groups).

- Dose-response curves (e.g., MTT assays) should report IC50 values, as seen in MDA-MB 231 breast cancer cells (IC50 = 40 µM) .

Q. What in vitro assays are used to assess this compound's anti-inflammatory properties?

- LPS-induced inflammation models : Measure IL-6, TNF-α, and NF-κB/p38 MAPK pathway inhibition via Western blotting .

- Sepsis models : Evaluate intestinal permeability (FITC-dextran assay) and IL-17 reduction in murine septic models .

Advanced Research Questions

Q. How does this compound modulate the PI3K/Akt/mTOR pathway in gastric cancer cells?

this compound induces protective autophagy by downregulating p-mTOR and enhancing LC3-II expression. Methodological validation includes:

- Western blotting for PI3K/Akt/mTOR pathway proteins.

- Autophagy inhibition assays (e.g., using chloroquine) to confirm synergistic effects with chemotherapy .

Q. What molecular mechanisms underlie this compound's anti-angiogenic effects in triple-negative breast cancer (TNBC)?

this compound inhibits VEGF and STAT3 signaling, reducing tube formation in HUVECs. Key approaches:

- Molecular docking to confirm EGFR binding (AutoDock Vina).

- qRT-PCR/Western blotting for VEGF, p-STAT3, and downstream targets (MMP2/9) .

Q. How do miR-140-5p and Wnt5a/β-catenin signaling contribute to this compound's anti-leukemic effects?

this compound upregulates miR-140-5p, which directly targets Wnt5a, suppressing β-catenin nuclear translocation. Techniques:

- Luciferase reporter assays to validate miR-140-5p/Wnt5a interaction.

- Flow cytometry for apoptosis (Annexin V/PI staining) in K562 cells .

Q. How can researchers resolve contradictions in this compound's effects on autophagy across cancer types?

Context-dependent outcomes (e.g., protective vs. cytotoxic autophagy) require:

- Tissue-specific pathway analysis (e.g., PI3K/Akt in gastric cancer vs. JAK2/STAT3 in TNBC).

- Combination studies with autophagy inhibitors (e.g., 3-MA) to clarify therapeutic synergy .

Q. What experimental strategies investigate this compound's metabolism and bioavailability?

- Pharmacokinetic studies in rats: LC-MS/MS to quantify this compound and its aglycone (p-tyrosol) in plasma/tissues.

- Stability tests : Freeze-thaw cycles and long-term storage to assess metabolite integrity (RSD < 15%) .

Q. Emerging Research Directions

Q. What novel research areas are proposed for this compound's therapeutic potential?

- Gut microbiota modulation : Investigate this compound’s impact on microbial diversity and short-chain fatty acid production in colitis models.

- Cellular senescence : Assess senescence-associated secretory phenotype (SASP) markers (e.g., p16, p21) in aging-related diseases .

Q. Methodological Best Practices

- Dose optimization : Use logarithmic-phase cells for IC50 determination to avoid cytotoxicity artifacts .

- Pathway validation : Combine genetic (siRNA) and pharmacological inhibitors (e.g., LY294002 for PI3K) to confirm mechanistic insights .

- Data rigor : Report p-values <0.05 with Bonferroni correction for multiple comparisons and validate findings in ≥3 independent replicates .

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRCGYURZSFMEG-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049034 | |

| Record name | Salidroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-51-9 | |

| Record name | Salidroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodioloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salidroside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salidroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salidroside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALIDROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M983H6N1S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.